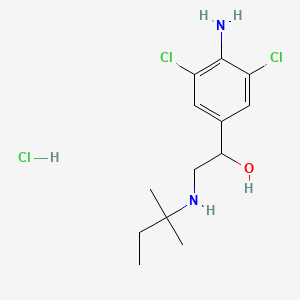

Clenpenterol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGDYFOIRCZBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746803 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37158-47-7 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenpenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Clenbuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol hydrochloride, a potent and selective β2-adrenergic receptor agonist, has been the subject of extensive research due to its significant effects on muscle and adipose tissue. Initially developed as a bronchodilator, its anabolic and lipolytic properties have garnered considerable interest in both clinical and research settings. This technical guide provides a comprehensive overview of the core cellular signaling pathways activated by Clenbuterol. It delves into the canonical Gs-cAMP-PKA pathway and explores non-canonical pathways involving Akt, ERK, and β-arrestin. This document summarizes key quantitative data, provides detailed experimental protocols for the cited experiments, and includes visual diagrams of the signaling cascades to facilitate a deeper understanding of Clenbuterol's mechanism of action at the molecular level.

Introduction

Clenbuterol hydrochloride is a synthetic sympathomimetic amine that selectively binds to and activates β2-adrenergic receptors.[1] These receptors are predominantly found in the smooth muscle of the airways, as well as in skeletal muscle and adipose tissues.[1] The activation of these receptors by Clenbuterol mimics the physiological effects of epinephrine, initiating a cascade of intracellular signaling events that ultimately lead to its observed physiological effects, including bronchodilation, muscle hypertrophy, and fat loss.[1] Understanding the intricate signaling networks modulated by Clenbuterol is crucial for the development of novel therapeutic strategies and for comprehending its performance-enhancing effects.

Core Signaling Pathways Activated by Clenbuterol

Clenbuterol's cellular effects are primarily mediated through the activation of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). This activation triggers both canonical and non-canonical downstream signaling pathways.

The Canonical Gs-cAMP-PKA Pathway

The classical signaling pathway initiated by Clenbuterol involves the coupling of the β2-AR to the stimulatory G protein (Gs).

-

Receptor Binding and Gs Protein Activation: Clenbuterol binds to the β2-AR, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).[1][2]

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them.

-

Phosphorylation of Downstream Targets: The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, leading to a variety of cellular responses.[1][3] A key substrate of PKA is the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[3] This pathway is crucial for Clenbuterol's effects on gene expression, including the upregulation of the histone demethylase JHDM2a.[3]

Caption: Canonical Gs-cAMP-PKA signaling pathway activated by Clenbuterol.

Non-Canonical Signaling Pathways

Beyond the classical Gs-cAMP-PKA axis, Clenbuterol has been shown to activate other signaling pathways that contribute to its diverse cellular effects.

The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Clenbuterol has been demonstrated to activate this pathway, which is believed to be a key mechanism underlying its muscle hypertrophic effects.[4][5] The activation of Akt can be mediated by Gβγ subunits released from Gs proteins.[4] Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (mTOR), a central regulator of protein synthesis.[6] mTOR, in turn, phosphorylates downstream effectors such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation and muscle protein accretion.[6][7]

The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade involved in cell proliferation, differentiation, and survival. Clenbuterol has been shown to induce the phosphorylation and activation of ERK.[7][8] This activation can occur through G-protein dependent mechanisms. The activated ERK can phosphorylate various downstream targets, contributing to the regulation of gene expression and cellular growth.[7]

Caption: Non-canonical Akt/mTOR and ERK signaling pathways activated by Clenbuterol.

β-arrestins are scaffolding proteins that were initially known for their role in GPCR desensitization and internalization. However, they are now recognized as independent signal transducers. Upon agonist binding to the β2-AR, β-arrestins can be recruited to the receptor. This interaction can initiate signaling cascades that are distinct from G-protein-mediated pathways.[9] For instance, β-arrestin can mediate ERK activation.[9] Furthermore, studies have shown that Clenbuterol can induce cell cycle arrest in myoblasts through a β-arrestin 2-dependent mechanism that involves the stabilization of the cyclin-dependent kinase inhibitor p27, a process independent of the PKA pathway.[10][11][12]

Caption: β-arrestin-mediated signaling activated by Clenbuterol.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of Clenbuterol on cellular signaling pathways.

| Parameter | Cell/Tissue Type | Clenbuterol Concentration | Effect | Reference |

| cAMP Levels | Mouse fast-twitch muscle fibers | 10 µM | ~2.5-fold increase | [13] |

| PKA Activity | Human vastus lateralis muscle | 80 µ g/day (oral) | Significant increase (P < 0.001) | [14][15][16] |

| p-CREB Levels | Porcine and human cells | Not specified | Increased phosphorylation | [3] |

| p-ERK Levels | Rat gastrocnemius muscle | 2 mg/kg/day | Significant increase on day 1 and 3 | [7][8] |

| p-p70S6K Levels | Rat gastrocnemius muscle | 2 mg/kg/day | Significant increase on day 1 only | [7] |

| p-4E-BP1 Levels | Rat gastrocnemius muscle | 2 mg/kg/day | Significant increase on day 1 and 3 | [7][8] |

| p27 Protein Levels | C2C12 myoblasts | 10 and 100 µM | Upregulation | [10] |

| Resting Metabolic Rate | Young healthy men | 80 µ g/day (oral) | 21% increase | [5] |

| Fat Oxidation | Young healthy men | 80 µ g/day (oral) | 39% increase | [5] |

| mTOR Phosphorylation (Ser2448) | Young healthy men | 80 µ g/day (oral) | 121% increase | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate Clenbuterol's effects on cellular signaling.

Measurement of Intracellular cAMP Levels

This protocol is a general guideline for measuring cAMP levels using a competitive enzyme immunoassay (EIA) or similar commercially available kits.

Caption: General workflow for a cAMP assay.

Materials:

-

Cells of interest (e.g., C2C12 myoblasts, primary muscle cells)

-

Cell culture medium and supplements

-

Multi-well plates (e.g., 96-well)

-

Clenbuterol hydrochloride stock solution

-

Cell lysis buffer (provided with the cAMP assay kit)

-

cAMP assay kit (e.g., from Cayman Chemical, R&D Systems, or similar)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow to the desired confluency (typically 80-90%).

-

Cell Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Clenbuterol hydrochloride. Include appropriate controls (e.g., vehicle control). Incubate for the desired time period (e.g., 15-30 minutes).

-

Cell Lysis: After treatment, carefully remove the medium and add the cell lysis buffer provided in the cAMP assay kit to each well. Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

-

cAMP Assay: Perform the competitive immunoassay according to the manufacturer's protocol. This typically involves adding the cell lysate to a plate pre-coated with a cAMP antibody, followed by the addition of a fixed amount of HRP-labeled cAMP. The amount of HRP-labeled cAMP that binds to the antibody is inversely proportional to the amount of cAMP in the sample.

-

Signal Detection: After incubation and washing steps, add the substrate solution and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to calculate the concentration of cAMP in the cell lysates.

Western Blotting for Phosphorylated Proteins

This protocol outlines the general steps for detecting the phosphorylation status of key signaling proteins like CREB, Akt, and ERK.

Caption: General workflow for Western blotting.

Materials:

-

Cells or tissue samples

-

Clenbuterol hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Treat cells or tissues with Clenbuterol for the desired time and at the appropriate concentration. Lyse the samples in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-CREB) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the signal for the phosphorylated protein to the signal for the total protein to determine the relative phosphorylation level.

Conclusion

Clenbuterol hydrochloride activates a complex network of cellular signaling pathways, with the canonical Gs-cAMP-PKA pathway playing a central role. However, the growing body of evidence highlights the significant contributions of non-canonical pathways involving Akt/mTOR, ERK, and β-arrestin to the diverse physiological effects of this compound. This guide has provided a detailed overview of these pathways, summarized key quantitative findings, and offered standardized protocols for essential experimental procedures. A thorough understanding of these molecular mechanisms is paramount for researchers and professionals in drug development aiming to harness the therapeutic potential of β2-adrenergic receptor agonists while mitigating potential adverse effects. Further research is warranted to fully elucidate the crosstalk between these pathways and their tissue-specific roles in response to Clenbuterol stimulation.

References

- 1. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 2. β2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP signaling in skeletal muscle adaptation: hypertrophy, metabolism, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clenbuterol Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The muscle-hypertrophic effect of clenbuterol is additive to the hypertrophic effect of myostatin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Temporal changes in ERK phosphorylation are harmonious with 4E-BP1, but not p70S6K, during clenbuterol-induced hypertrophy in the rat gastrocnemius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clenbuterol Induces Cell Cycle Arrest in C2C12 Myoblasts by Delaying p27 Degradation through β-arrestin 2 Signaling [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. pure.au.dk [pure.au.dk]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

The Pharmacokinetics and Pharmacodynamics of Clenbuterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clenbuterol hydrochloride is a potent, long-acting β2-adrenergic agonist with significant effects on both the respiratory and musculoskeletal systems. Initially developed as a bronchodilator for the treatment of asthma, its anabolic and lipolytic properties have led to its widespread use and misuse as a performance-enhancing drug in athletics and a growth-promoting agent in livestock. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of clenbuterol hydrochloride, presenting key data, experimental methodologies, and the underlying signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of clenbuterol hydrochloride has been studied in various species, including humans, rats, rabbits, horses, and cattle. The drug is generally well-absorbed after oral administration, widely distributed in tissues, and has a relatively long elimination half-life.

Data Presentation: Pharmacokinetic Parameters of Clenbuterol

The following tables summarize key pharmacokinetic parameters of clenbuterol across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of Clenbuterol in Humans

| Parameter | Value | Conditions | Reference |

| Bioavailability (Oral) | 70-80% | Single oral dose | [1] |

| Tmax (Oral) | 2.5 hours | Therapeutic single oral doses (20, 40, 80 µg) | [2][3] |

| Cmax (Oral) | 0.1, 0.2, 0.35 ng/mL | Dose-dependent (20, 40, 80 µg single oral dose) | [2][3] |

| Half-life (t½) (Plasma) | ~35 hours | Single oral dose | [2][3] |

| Protein Binding | 89-98% | Single 80 µg oral dose | [2] |

| Urinary Excretion (Unchanged) | ~20% of dose | Within 72 hours of a single oral dose | [2][3] |

Table 2: Pharmacokinetic Parameters of Clenbuterol in Animal Species

| Species | Route | Dose | Tmax | Cmax | Half-life (t½) | Reference |

| Rat | Oral | 2 µg/kg | ~1 hour | - | ~30 hours | [2][3] |

| Rabbit | Oral | 0.5 µg/kg | < 2 hours | ~0.2 ng/mL | ~9 hours | [2][3] |

| Rabbit | Oral | 2 µg/kg | < 2 hours | ~0.8 ng/mL | ~9 hours | [2][3] |

| Horse | IV | - | - | - | 9.2 hours | [4] |

| Horse | Oral (multiple) | - | - | - | 12.9 hours | [4] |

| Cattle | IM | - | 0.25-3 hours | 0.24-1.8 µg/L | 16-105 hours | [5][6] |

| Cattle | Oral | - | 6-12 hours | - | 16-105 hours | [5][6] |

Experimental Protocols

Protocol for a Typical In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

-

Animal Model: Male Wistar rats (200-250 g) are commonly used.

-

Drug Administration: Clenbuterol hydrochloride is dissolved in a suitable vehicle (e.g., saline) and administered via oral gavage at a specific dose (e.g., 2 µg/kg).

-

Sample Collection: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C until analysis. Urine can be collected using metabolic cages over specified intervals.

-

Sample Preparation (Plasma/Urine):

-

Liquid-Liquid Extraction (LLE): A common method for extracting clenbuterol from biological matrices.

-

Solid-Phase Extraction (SPE): Another widely used technique for sample cleanup and concentration.

-

-

Analytical Method:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the sensitive and specific quantification of clenbuterol in biological samples. A deuterated internal standard (e.g., Clenbuterol-d9) is often used to ensure accuracy.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Also used for confirmation and quantification.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow for Clenbuterol Pharmacokinetic Analysis

References

- 1. Quantification of Clenbuterol in Human Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry (2005) | Mario Thevis | 38 Citations [scispace.com]

- 2. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atenaeditora.com.br [atenaeditora.com.br]

- 6. Quantification of clenbuterol at trace level in human urine by ultra-high pressure liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

The Impact of Clenbuterol Hydrochloride on Adipose Tissue Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol hydrochloride, a potent β2-adrenergic agonist, is known for its significant effects on body composition, notably its ability to reduce adipose tissue mass. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a specific focus on the alterations in gene expression within adipocytes. We will explore the primary signaling pathways initiated by clenbuterol, detail the experimental methodologies used to elucidate these effects, and present the current understanding of the transcriptional changes that lead to decreased lipogenesis and increased lipolysis. This document is intended to be a comprehensive resource for researchers and professionals in the fields of metabolic disease, pharmacology, and drug development.

Introduction

Clenbuterol hydrochloride is a sympathomimetic amine that exhibits high selectivity for the β2-adrenergic receptor (β2-AR). While clinically used in some countries as a bronchodilator for the treatment of asthma, it has garnered significant attention for its off-label use as a repartitioning agent, promoting an increase in lean muscle mass and a decrease in fat mass.[1] The primary mechanism of action in adipose tissue involves the stimulation of β2-ARs, which triggers a cascade of intracellular events leading to profound changes in cellular metabolism and gene expression. Understanding these molecular changes is critical for harnessing the therapeutic potential of β2-AR agonists in metabolic disorders such as obesity and for recognizing the physiological consequences of their use.

Core Signaling Pathway: From Receptor to Gene Expression

The initial event in clenbuterol's action on adipocytes is its binding to the β2-adrenergic receptor, a G-protein coupled receptor. This interaction initiates a well-defined signaling cascade that ultimately alters the transcriptional landscape of the cell.

The β2-Adrenergic Receptor/cAMP/PKA Axis

Upon binding of clenbuterol, the β2-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA is a key downstream effector that phosphorylates a multitude of target proteins, including enzymes involved in lipid metabolism and transcription factors that regulate gene expression.

Transcriptional Regulation via CREB

A critical link between PKA activation and changes in gene expression is the phosphorylation of the cAMP response element-binding protein (CREB).[2] PKA translocates to the nucleus and phosphorylates CREB at a specific serine residue.[3] This phosphorylation event enables the recruitment of co-activators, such as CREB-binding protein (CBP), to the CREB complex. The activated CREB complex then binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes, thereby modulating their transcription.[2]

Effects on Gene Expression in Adipose Tissue

Clenbuterol administration leads to significant alterations in the expression of genes involved in key metabolic processes within adipose tissue, primarily lipolysis and lipogenesis.

Quantitative Data on Gene Expression Changes

While comprehensive transcriptomic data from mammalian adipose tissue following clenbuterol treatment is not widely available in public repositories, several studies have identified key gene expression changes. A notable study by Zhang et al. (2007) utilized cDNA microarrays to analyze the differential gene expression profile in pig adipose tissue treated with clenbuterol.[4] This study identified 82 differentially expressed genes, with a significant portion being related to cellular metabolism, including five genes directly involved in lipid metabolism.[4] Although the complete list of these 82 genes is not publicly accessible, the study highlighted the upregulation of apolipoprotein D (apoD) and apolipoprotein R (apoR).[4]

Another study in Nile tilapia provided quantitative data on the dose- and time-dependent effects of clenbuterol on the expression of key lipid metabolism genes in adipose tissue.[5]

| Gene | Treatment Group | Time Point | Fold Change vs. Control |

| Fatty Acid Synthase (FAS) | 5 ppm Clenbuterol | Day 15 | Downregulated |

| 10 ppm Clenbuterol | Day 15 | Downregulated | |

| Lipoprotein Lipase (LPL) | 5 ppm Clenbuterol | Day 15 | Downregulated |

| 10 ppm Clenbuterol | Day 15 | Downregulated | |

| 10 ppm Clenbuterol | Day 30 | Upregulated | |

| Table 1: Relative mRNA expression of FAS and LPL in the adipose tissue of Nile tilapia treated with clenbuterol. Adapted from Mohamed et al. (2020).[5] |

Regulation of Lipolytic and Lipogenic Pathways

The gene expression changes induced by clenbuterol collectively favor a catabolic state in adipose tissue.

-

Increased Lipolysis: Clenbuterol stimulates the breakdown of stored triglycerides into free fatty acids and glycerol. This is achieved through the PKA-mediated phosphorylation and activation of key lipolytic enzymes, including Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL).[6][7] Perilipin, a protein that coats lipid droplets and regulates access of lipases, is also a target of PKA phosphorylation, further promoting lipolysis.[6] The upregulation of genes like apoD and apoR may also contribute to this process.[4]

-

Decreased Lipogenesis: The synthesis of new fatty acids and their storage as triglycerides is attenuated by clenbuterol. This is reflected in the downregulation of key lipogenic genes such as Fatty Acid Synthase (FAS).[5] The transcription factors C/EBPβ and PPARγ are master regulators of adipogenesis and lipogenesis, and their activity can be modulated by the signaling pathways activated by clenbuterol.[3][8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of clenbuterol's effects on adipose tissue.

Adipocyte Cell Culture and Treatment

-

Cell Line: 3T3-L1 pre-adipocytes are a commonly used murine cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Differentiation: To induce differentiation into mature adipocytes, confluent pre-adipocytes are treated with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.

-

Clenbuterol Treatment: Differentiated adipocytes are treated with varying concentrations of clenbuterol hydrochloride (e.g., 10⁻⁹ to 10⁻⁵ M) for specified time periods.[9]

Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from cultured adipocytes or adipose tissue samples using commercially available kits (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen). RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR with gene-specific primers for target genes (e.g., FAS, LPL, apoD, apoR) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

-

-

Microarray Analysis:

-

Sample Preparation: Labeled cRNA is synthesized from total RNA.

-

Hybridization: The labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes.

-

Scanning and Data Extraction: The microarray is scanned, and the fluorescence intensity for each probe is quantified.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between control and clenbuterol-treated groups.[4]

-

Conclusion

Clenbuterol hydrochloride exerts a profound influence on adipose tissue by reprogramming its gene expression profile to favor a net catabolic state. The activation of the β2-AR/cAMP/PKA signaling pathway is the central mechanism, leading to the modulation of key transcription factors such as CREB. This results in the upregulation of genes involved in lipolysis and the downregulation of genes critical for lipogenesis. While the full spectrum of clenbuterol-regulated genes in mammalian adipose tissue is yet to be comprehensively cataloged in publicly accessible formats, the available evidence strongly supports a model where clenbuterol orchestrates a shift away from energy storage and towards energy expenditure in adipocytes. Further research, particularly large-scale transcriptomic studies, will be invaluable in providing a more complete picture of the genetic network regulated by clenbuterol and in identifying novel therapeutic targets for the treatment of obesity and related metabolic disorders.

References

- 1. Changes in skeletal muscle gene expression following clenbuterol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CREB Activation Induces Adipogenesis in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Regulation of Adipocyte Differentiation: A Central Role for CCAAT/Enhancer-binding Protein (C/EBP) β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential gene expression profile in pig adipose tissue treated with/without clenbuterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stir.ac.uk [stir.ac.uk]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. PKA functions in metabolism and resistance to obesity: lessons from mouse and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of clenbuterol on apoptosis, adipogenesis, and lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Thermogenic Signature of Clenbuterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol hydrochloride, a potent and long-acting β2-adrenergic agonist, has garnered significant attention for its profound thermogenic and metabolic effects. Initially developed as a bronchodilator, its off-label use for promoting lean muscle mass and reducing adipose tissue has prompted extensive research into its mechanisms of action. This technical guide provides an in-depth investigation into the thermogenic properties of Clenbuterol, detailing its molecular signaling pathways, summarizing key experimental findings, and outlining the methodologies employed in seminal research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic regulation and therapeutic interventions for obesity and related disorders.

Introduction

Clenbuterol hydrochloride is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors, which are abundantly expressed in various tissues, including skeletal muscle and adipose tissue.[1][2] This interaction initiates a cascade of intracellular events that culminate in a significant increase in the body's basal metabolic rate (BMR), a phenomenon known as thermogenesis.[1][3][4] The thermogenic effect of Clenbuterol is characterized by an elevation in body temperature and a subsequent increase in energy expenditure, primarily through the enhanced oxidation of fatty acids.[5][6] This guide delves into the core mechanisms underpinning these effects and presents a synthesis of the quantitative data from key human and animal studies.

Molecular Mechanism of Action: The β2-Adrenergic Signaling Pathway

The thermogenic effects of Clenbuterol are mediated through the activation of the β2-adrenergic signaling pathway. The binding of Clenbuterol to its receptor triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][7]

PKA plays a central role in mediating the downstream effects of Clenbuterol. In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of stored triglycerides into free fatty acids and glycerol.[1] These liberated fatty acids can then be utilized by other tissues, such as skeletal muscle, for β-oxidation, a process that generates a significant amount of heat and contributes to the overall increase in energy expenditure. Furthermore, in skeletal muscle, the elevation in cAMP levels has been shown to promote protein synthesis and inhibit protein degradation, contributing to the anabolic effects of the drug.[1]

Below is a diagram illustrating the β2-adrenergic signaling pathway initiated by Clenbuterol.

Caption: β2-Adrenergic signaling cascade initiated by Clenbuterol.

Summary of Quantitative Data from Key Studies

The thermogenic and metabolic effects of Clenbuterol have been quantified in both human and animal studies. The following tables summarize the key findings from this research.

Table 1: Effects of Clenbuterol on Energy Expenditure and Substrate Oxidation in Humans

| Study Population | Dosage | Duration | Change in Resting Energy Expenditure (REE) | Change in Fat Oxidation | Change in Carbohydrate Oxidation | Reference |

| Young, healthy men | 80 µg (single dose) | 140 minutes | +21% | +39% | No significant change | [5][6] |

Table 2: Effects of Clenbuterol on Body Composition in Rats

| Animal Model | Dosage | Duration | Change in Body Fat | Change in Protein Content | Notes | Reference |

| Obese Zucker rats | 1 mg/kg/day | 22 days | -19% | +13% | Increased thermogenic response to food and BAT activity. | [2] |

| Lean Zucker rats | 1 mg/kg/day | 22 days | No significant change | Increased carcass protein | Did not affect energy intake or expenditure. | [2] |

Experimental Protocols

A thorough understanding of the methodologies employed in studying the thermogenic properties of Clenbuterol is crucial for the replication and extension of these findings. While the full, detailed protocols are proprietary to the original research publications, this section outlines the principles of the key experimental procedures.

Measurement of Resting Energy Expenditure and Substrate Oxidation in Humans

Principle: Indirect calorimetry is the gold-standard method for determining energy expenditure by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂). The respiratory exchange ratio (RER), calculated as the ratio of VCO₂ to VO₂, provides an indication of the primary fuel source being utilized (carbohydrate vs. fat).

General Protocol:

-

Subject Preparation: Subjects are typically required to fast overnight and abstain from caffeine and strenuous exercise for a specified period before the measurement to ensure a true resting state.

-

Acclimatization: Subjects rest in a quiet, thermoneutral environment for a period (e.g., 30 minutes) before the measurement begins.

-

Data Collection: A ventilated hood or mouthpiece and nose clip is placed on the subject to collect expired air. The concentrations of oxygen and carbon dioxide in the inspired and expired air are continuously measured by gas analyzers.

-

Data Analysis: VO₂ and VCO₂ are used to calculate REE using standard equations (e.g., the Weir equation). Fat and carbohydrate oxidation rates are calculated based on the stoichiometry of nutrient oxidation.

For complete and specific protocol details, including the make and model of the calorimeter, calibration procedures, and precise pre-test conditions, it is imperative to consult the original publication by Jessen et al. (2020) in Drug Testing and Analysis.

Assessment of Body Composition in Animal Models

Principle: Dual-energy X-ray absorptiometry (DEXA) is a non-invasive imaging technique used to quantify bone mineral density, lean body mass, and fat mass in small animals.

General Protocol:

-

Animal Handling: Animals are typically anesthetized to prevent movement during the scan, ensuring accurate measurements.

-

Scanning Procedure: The anesthetized animal is placed on the scanner bed in a prone position. The scanner arm moves over the animal, emitting X-rays at two different energy levels.

-

Data Acquisition and Analysis: The differential attenuation of the X-rays by bone, lean tissue, and fat tissue is measured by a detector. Specialized software then analyzes these data to provide quantitative measurements of each component.

For specific details regarding the DEXA scanner model, software version, and animal positioning protocols, researchers should refer to the original publications of the cited animal studies.

Below is a generalized workflow for investigating the thermogenic effects of Clenbuterol.

Caption: Generalized experimental workflows for human and animal studies.

Conclusion and Implications

The evidence presented in this technical guide unequivocally demonstrates the significant thermogenic properties of Clenbuterol hydrochloride. Its action as a β2-adrenergic agonist initiates a well-defined signaling cascade that results in increased energy expenditure and a notable shift towards fat oxidation. The quantitative data from both human and animal studies provide a clear picture of its potent metabolic effects.

For researchers and scientists, this guide highlights the importance of the β2-adrenergic pathway as a target for metabolic regulation. Further investigation into the downstream effectors of PKA and the tissue-specific actions of Clenbuterol could unveil novel therapeutic targets for obesity and metabolic syndrome.

For drug development professionals, the data on Clenbuterol's efficacy in promoting fat loss and increasing lean mass underscores the potential for developing more selective and safer β2-adrenergic agonists. The challenge lies in dissociating the desirable metabolic effects from the potential cardiovascular side effects associated with non-specific adrenergic stimulation.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Sympathetic innervation in skeletal muscle and its role at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of mechanical overload-induced skeletal muscle hypertrophy: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. t-nation.com [t-nation.com]

- 7. DEXA for Body Composition: BMC, FAT, LEAN | Micro Photonics [microphotonics.com]

Clenbuterol hydrochloride's impact on cardiovascular function at a molecular level

A Technical Guide for Researchers and Drug Development Professionals

Clenbuterol hydrochloride, a potent β2-adrenergic receptor agonist, has a multifaceted and complex impact on cardiovascular function at the molecular level. While historically used as a bronchodilator, its anabolic and lipolytic properties have led to its off-label use and exploration in various therapeutic contexts, including heart failure. This technical guide provides an in-depth exploration of the core molecular mechanisms through which clenbuterol exerts its effects on the heart, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Signaling Pathways Activated by Clenbuterol

Clenbuterol primarily initiates its effects by binding to β2-adrenergic receptors on cardiomyocytes and other cardiac cells. This interaction triggers a cascade of intracellular signaling events that diverge into multiple pathways, leading to both physiological and pathological cardiac remodeling.

The Canonical Gs-Protein-cAMP-PKA Pathway

The most well-established pathway involves the coupling of the β2-adrenergic receptor to a stimulatory G-protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, influencing cardiac contractility, heart rate, and gene expression.[1]

The Gi-Protein Coupled Pathway and its Cardioprotective Role

Interestingly, the β2-adrenergic receptor can also couple to an inhibitory G-protein (Gi).[3][4][5] This interaction leads to the inhibition of adenylyl cyclase, thereby opposing the effects of Gs activation.[2] The Gi-mediated pathway is often associated with cardioprotective effects, including the inhibition of apoptosis.[4][5] This dual coupling to both Gs and Gi proteins contributes to the complex and sometimes contradictory effects of clenbuterol on the heart.

Paracrine Signaling and Fibroblast-Derived IGF-1 in Cardiac Hypertrophy

Clenbuterol-induced cardiac hypertrophy is not solely a direct effect on cardiomyocytes. Studies have shown that clenbuterol stimulates cardiac fibroblasts to produce Insulin-like Growth Factor 1 (IGF-1).[6] This IGF-1 then acts in a paracrine manner on cardiomyocytes, activating the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, a well-known mediator of physiological cardiac hypertrophy.[6]

Integrin Signaling and Angiogenesis

Microarray analysis of the myocardial response to clenbuterol has revealed an unexpected upregulation of genes associated with angiogenesis and integrin-mediated cell adhesion and signaling.[7][8] This suggests that clenbuterol may promote the formation of new blood vessels in the heart, a process potentially linked to its hypertrophic effects. Integrin signaling is crucial for cell-matrix interactions and can influence cell growth, proliferation, and survival.[9]

Quantitative Data on Cardiovascular Effects

The following tables summarize quantitative data from various preclinical studies investigating the impact of clenbuterol on cardiovascular parameters.

Table 1: Effects of Clenbuterol on Cardiac Mass and Dimensions

| Parameter | Species | Dosage | Duration | Change from Control | Reference |

| Left Ventricular Hypertrophy | Rat | Daily injections | 3 weeks | +26% | [10] |

| Heart Weight to Body Weight Ratio | Rat | 2 mg/kg/day | 28 days | Increased | [7] |

| Left Ventricular Internal Dimension (Diastole) | Horse | 2.4 µg/kg twice daily | 8 weeks | +23.7% to +25.6% | [11][12][13] |

| Left Ventricular Internal Dimension (Systole) | Horse | 2.4 µg/kg twice daily | 8 weeks | +29.2% to +40.1% | [12][13] |

| Interventricular Septal Wall Thickness (Diastole) | Horse | 2.4 µg/kg twice daily | 8 weeks | +28.9% to +30.7% | [12][13] |

| Aortic Root Dimensions | Horse | 2.4 µg/kg twice daily | 8 weeks | +24.0% to +29.9% | [12][13][14] |

Table 2: Effects of Clenbuterol on Gene Expression

| Gene/Protein | Species | Dosage | Duration | Change in Expression | Reference |

| Atrial Natriuretic Factor (ANF) mRNA | Rat | 2 µg/g/day | 2-5 weeks | >3-fold increase | [15] |

| Brain Natriuretic Peptide (BNP) mRNA | Rat (in vitro) | - | - | Elevated | [6] |

| α-Skeletal Muscle Actin (αSkA) | Rat (in vitro) | - | - | No change | [6] |

| SERCA2a mRNA | Rat | Daily injections | 3 weeks | No change | [10][16] |

| Phospholamban (PLB) mRNA | Rat | Daily injections | 3 weeks | No change | [10][16] |

| Total Up-regulated Genes (Microarray) | Rat | 2 mg/kg/day | 1 day | 1,423 genes | [7][8] |

| Total Down-regulated Genes (Microarray) | Rat | 2 mg/kg/day | 1 day | 964 genes | [7][8] |

Table 3: Effects of Clenbuterol on Electrophysiology and Calcium Handling

| Parameter | Species/Model | Dosage | Effect | Reference |

| Heart Rate | Rat | 2 mg/kg/day | Elevated | [7][8] |

| QT Interval | Rat | 2 mg/kg/day | Elevated | [7][8] |

| Ca2+ Transient Amplitude | Rat Ventricular Myocytes | 30 µM (acute) | Reduced | [3] |

| L-type Ca2+ Current | Rat Ventricular Myocytes | 30 µM (acute) | Reduced | [3] |

| Sarcoplasmic Reticulum Ca2+ Content | Rat | 2 mg/kg/day (chronic) | Increased | [17] |

| Action Potential Duration | Rat | 2 mg/kg/day (chronic) | Prolonged | [17] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies to investigate the cardiovascular effects of clenbuterol.

In Vivo Animal Studies for Cardiac Hypertrophy and Function

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[7][10][18]

-

Clenbuterol Administration: Clenbuterol is typically administered via daily subcutaneous injections or continuous infusion using osmotic minipumps.[7][9][10] Dosages can range from µg/kg to mg/kg per day.

-

Duration of Treatment: Studies range from acute (single dose) to chronic (several weeks) administration.[7][10][18]

-

Assessment of Cardiac Hypertrophy: At the end of the treatment period, animals are euthanized, and hearts are excised. The heart weight to body weight ratio is a primary measure of hypertrophy.[15]

-

Functional Analysis: Left ventricular function can be assessed in vivo using echocardiography or in isolated heart preparations (Langendorff apparatus).[10][19]

-

Molecular Analysis: Ventricular tissue is collected for RNA and protein extraction to analyze gene and protein expression levels using techniques like real-time quantitative PCR (qRT-PCR), Western blotting, and microarray analysis.[6][7][10]

In Vitro Cardiomyocyte and Fibroblast Culture Studies

-

Cell Isolation: Neonatal rat ventricular myocytes and cardiac fibroblasts are isolated by enzymatic digestion of heart tissue.

-

Cell Culture: Cells are cultured in appropriate media.

-

Clenbuterol Treatment: Clenbuterol is added to the culture medium at various concentrations.

-

Hypertrophy Assessment: Cardiomyocyte hypertrophy is determined by measuring cell size (surface area) and protein content.[6]

-

Gene Expression Analysis: RNA is extracted from the cells to measure the expression of hypertrophic markers (e.g., ANP, BNP) and other genes of interest using qRT-PCR.[6]

-

Signaling Pathway Analysis: The activation of specific signaling proteins (e.g., Akt) is assessed by Western blotting using phospho-specific antibodies.[6] The role of specific pathways can be investigated using pharmacological inhibitors or receptor-blocking antibodies.[6]

Electrophysiological and Calcium Imaging Studies

-

Myocyte Isolation: Adult ventricular myocytes are enzymatically isolated from animal hearts.[17]

-

Electrophysiology: Whole-cell patch-clamp techniques are used to record ion currents (e.g., L-type Ca2+ current) and action potentials.[3]

-

Calcium Imaging: Intracellular calcium transients are monitored using fluorescent calcium indicators (e.g., Indo-1).[17] Sarcoplasmic reticulum Ca2+ content can be estimated by rapid application of caffeine.[17]

Apoptosis and Cardiotoxicity

While some studies suggest cardioprotective effects of clenbuterol, particularly through the Gi pathway, others have demonstrated dose-dependent induction of both apoptosis and necrosis in cardiomyocytes.[18][20] The balance between these opposing effects is likely dependent on the dosage, duration of exposure, and the underlying physiological or pathological state of the heart. Higher doses are more likely to induce myocyte death.[18][20]

References

- 1. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 3. Effects of clenbuterol on contractility and Ca2+ homeostasis of isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β2-adrenoceptor agonist clenbuterol reduces infarct size and myocardial apoptosis after myocardial ischaemia/reperfusion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta(2)-adrenoceptor agonist clenbuterol reduces infarct size and myocardial apoptosis after myocardial ischaemia/reperfusion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clenbuterol induces cardiac myocyte hypertrophy via paracrine signalling and fibroblast-derived IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A gene expression profile of the myocardial response to clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Clenbuterol induces cardiac hypertrophy with normal functional, morphological and molecular features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic clenbuterol administration negatively alters cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. paulogentil.com [paulogentil.com]

- 13. madbarn.com [madbarn.com]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Effects of chronic administration of clenbuterol on function and metabolism of adult rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dose-dependent apoptotic and necrotic myocyte death induced by the beta2-adrenergic receptor agonist, clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Dose-dependent apoptotic and necrotic myocyte death induced by the β2-adrenergic receptor agonist, clenbuterol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anabolic and Repartitioning Effects of Clenbuterol Hydrochloride

Executive Summary: Clenbuterol hydrochloride, a potent, long-acting β2-adrenergic agonist, is primarily known for its clinical use as a bronchodilator.[1][2] However, its off-label use in both veterinary and human contexts to alter body composition has prompted significant research into its anabolic and repartitioning properties.[3][4] This document provides an in-depth technical analysis of the molecular mechanisms, experimental evidence, and distinct physiological effects of Clenbuterol, focusing on its capacity to increase lean muscle mass (anabolism) and shift nutrient partitioning from adipose tissue to skeletal muscle (repartitioning). This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of key findings, detailed experimental protocols, and visualizations of the underlying biological pathways.

Introduction to Clenbuterol Hydrochloride

Clenbuterol is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors.[1] While its therapeutic application targets the relaxation of smooth muscle in the airways to treat conditions like asthma in some countries, its effects on skeletal muscle and adipose tissue are of significant interest in research and performance enhancement.[3][5] The effects of Clenbuterol are twofold:

-

Anabolic Effects: The capacity to promote an increase in muscle mass and protein content.[3][6] Studies have demonstrated that Clenbuterol can induce muscle hypertrophy, partly by increasing protein synthesis and potentially reducing protein degradation in skeletal muscles.[7][8]

-

Repartitioning Effects: The process of altering body composition by reducing fat mass while concurrently increasing fat-free or lean mass.[3][9] This nutrient repartitioning effect makes Clenbuterol a subject of study for conditions involving muscle wasting and for agricultural applications to produce leaner meat.[9][10]

This guide will dissect these two primary effects, examining the signaling pathways that govern them and the experimental data that quantify their impact.

Molecular Mechanism of Action

The physiological effects of Clenbuterol are initiated by its binding to β2-adrenergic receptors on the surface of various cells, including myocytes (muscle cells) and adipocytes (fat cells). This interaction triggers a well-defined intracellular signaling cascade.

-

Receptor Binding and G-Protein Activation: Clenbuterol binds to the β2-adrenergic receptor, causing a conformational change that activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase and cAMP Production: The activated Gs protein stimulates the enzyme adenylyl cyclase, which converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7] This increase in intracellular cAMP is a critical second messenger in the pathway.[11][12]

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, mediating the majority of Clenbuterol's effects in muscle and fat tissue.[7][13]

Downstream Effects in Skeletal Muscle and Adipose Tissue

-

In Skeletal Muscle (Anabolism): PKA activation contributes to muscle hypertrophy. One of the proposed pathways involves the phosphorylation of targets that lead to an increase in protein synthesis. Studies in humans have shown that Clenbuterol administration increases the phosphorylation of the mammalian target of rapamycin (mTOR), a central regulator of muscle growth.[13][14] This suggests that the anabolic effects are mediated, at least in part, through the PKA-mTOR signaling axis.[13]

-

In Adipose Tissue (Lipolysis): In fat cells, activated PKA phosphorylates and activates hormone-sensitive lipase (HSL).[9] HSL is the rate-limiting enzyme that catalyzes the breakdown of stored triglycerides into free fatty acids and glycerol.[7] These fatty acids are then released into the bloodstream to be used as an energy source, a process known as lipolysis. This increased fat breakdown, combined with a rise in the body's basal metabolic rate, contributes significantly to fat loss.[7][15]

Anabolic Effects: Promotion of Muscle Mass

Clenbuterol's anabolic properties have been documented in both human and animal studies, demonstrating its ability to increase lean mass and muscle protein content.[6] These effects are believed to be mediated by the stimulation of β2-adrenoceptors, leading to increased protein synthesis.[16]

Quantitative Data on Anabolic Effects

The following table summarizes key quantitative findings from studies investigating the anabolic effects of Clenbuterol.

| Study Subject | Dosage | Duration | Key Anabolic Findings | Reference |

| Healthy Young Men | 80 µ g/day | 2 weeks | +0.91 kg increase in lean mass. Increased muscle protein content. | [6] |

| Chronic Heart Failure Patients | 40 µg twice daily | 12 weeks | Lean mass and lean-to-fat ratio increased significantly. | [17] |

| Rats | 4 mg/kg in diet | Not specified | Significant increases in gastrocnemius muscle mass, protein, and RNA content. | [16] |

| Horses (No Exercise) | 2.4 µg/kg twice daily | 2 weeks | +4.3% increase in fat-free mass (FFM). | [9][18] |

Featured Experimental Protocol: Human Anabolic Effects Study

This protocol is based on a randomized controlled trial investigating Clenbuterol's effects in healthy young men.[6]

-

Objective: To determine the effects of a 2-week cycle of oral Clenbuterol on body composition, cardiorespiratory fitness, and skeletal muscle signaling.

-

Study Design: A randomized, placebo-controlled crossover trial.

-

Participants: 11 healthy men aged 18-40 years.

-

Intervention: Participants underwent two 2-week cycles of either oral Clenbuterol (80 µ g/day ) or a placebo, separated by a 3-week washout period.

-

Methodology for Anabolic Assessment:

-

Body Composition: Assessed using dual-energy X-ray absorptiometry (DXA) to measure lean mass and fat mass.

-

Muscle Biopsy: Biopsies were taken from the vastus lateralis muscle to analyze muscle protein content and the phosphorylation status of signaling proteins like RpS6 (a downstream target of mTOR).

-

-

Key Findings: The study concluded that a short Clenbuterol cycle induces lean mass gain and muscle protein accretion in healthy young men, though it also noted desensitization of muscle β2-adrenergic signaling with repeated exposure.[6]

Repartitioning Effects: Fat Metabolism and Body Composition

The repartitioning effect of Clenbuterol is arguably its most dramatic property, referring to its ability to redirect nutrients away from fat storage and towards muscle accretion.[9] This results in a significant reduction in fat mass, often accompanied by an increase in lean mass, effectively changing the body's composition.[3][10] This process is driven by increased lipolysis and an overall increase in metabolic rate.[5][7]

Quantitative Data on Repartitioning Effects

The following table summarizes key quantitative findings from studies investigating the repartitioning effects of Clenbuterol.

| Study Subject | Dosage | Duration | Key Repartitioning Findings | Reference |

| Horses (No Exercise) | 2.4 µg/kg twice daily | 2 weeks | -15.4% in percent body fat; -14.7% in fat mass. | [9][18] |

| Horses (With Exercise) | 2.4 µg/kg twice daily | 2 weeks | -17.6% in percent body fat; -19.5% in fat mass. | [9][19] |

| Finishing Lambs | 2 ppm in diet | 8 weeks | Substantial reduction in subcutaneous and internal fat depots. | [10] |

| Finishing Steers | 10 or 500 mg/head/day | 98 days | -36% to -42% reduction in rib eye fat depth. | [10] |

| Healthy Young Men | 80 µ g/day | 140 minutes (acute) | +21% increase in resting energy expenditure; +39% increase in fat oxidation. | [13] |

Featured Experimental Protocol: Animal Repartitioning Study

This protocol is based on a study investigating the effects of therapeutic Clenbuterol doses, with and without exercise, on the body composition of horses.[9][18]

-

Objective: To examine the repartitioning effects of chronic, therapeutic levels of Clenbuterol on unfit Standardbred mares.

-

Study Design: Controlled study with four experimental groups.

-

Participants: 23 unfit Standardbred mares.

-

Intervention Groups:

-

ClenEx: Clenbuterol (2.4 µg/kg twice daily) plus exercise.

-

Clen: Clenbuterol only (2.4 µg/kg twice daily).

-

Ex: Exercise only.

-

Con: Control (no treatment).

-

-

Methodology for Repartitioning Assessment:

-

Body Composition Measurement: Rump fat thickness was measured at 2-week intervals using B-mode ultrasound.

-

Calculation: Percent body fat (%fat), fat mass, and fat-free mass (FFM) were calculated using previously validated equations for horses.

-

-

Key Findings: Chronic Clenbuterol administration caused significant repartitioning effects after only 2 weeks. The study also suggested an additive effect between exercise and Clenbuterol for fat loss, but an antagonistic relationship for gains in fat-free mass.[9][19]

Conclusion

Clenbuterol hydrochloride demonstrates distinct and potent anabolic and repartitioning effects, which are mediated primarily through the β2-adrenergic signaling pathway. Its anabolic action promotes muscle protein accretion and lean mass gain.[6] Simultaneously, its repartitioning effect drives significant fat loss by increasing lipolysis and metabolic rate, thereby altering nutrient partitioning in favor of muscle tissue.[9][13] The evidence from both human and animal studies confirms that Clenbuterol is an effective agent for altering body composition. However, the potential for adverse cardiovascular effects and receptor desensitization with chronic use are critical considerations for any therapeutic or research application.[5][6] Further research is warranted to fully elucidate the downstream pathways and explore the long-term implications of its use.

References

- 1. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Clenbuterol: Side Effects, Uses, for Weight Loss, and More [healthline.com]

- 4. researchgate.net [researchgate.net]

- 5. What Does Clenbuterol Do to Your Body? Benefits and Side Effects [medicinenet.com]

- 6. Clenbuterol induces lean mass and muscle protein accretion, but attenuates cardiorespiratory fitness and desensitizes muscle β2-adrenergic signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. journals.physiology.org [journals.physiology.org]

- 10. meatscience.org [meatscience.org]

- 11. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caparveenjindal.com [caparveenjindal.com]

- 16. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

- 19. madbarn.com [madbarn.com]

Clenbuterol Hydrochloride: A Technical Guide to its Neuroprotective Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol hydrochloride, a potent, brain-penetrant β2-adrenoceptor agonist, has emerged as a compelling candidate for neuroprotective research. Initially recognized for its bronchodilatory and tocolytic properties, a growing body of preclinical evidence highlights its potential to mitigate neuronal damage across various models of neurological disorders. This technical guide synthesizes the current understanding of clenbuterol's neuroprotective mechanisms, focusing on its anti-inflammatory, anti-apoptotic, and neurotrophic actions. We present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visualizations of the core signaling pathways to facilitate further investigation and drug development efforts in this promising area.

Introduction

Neurodegenerative diseases and acute brain injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving excitotoxicity, neuroinflammation, and apoptosis, necessitates the exploration of multi-target therapeutic agents. Clenbuterol hydrochloride, a selective β2-adrenergic receptor agonist, has demonstrated a multifaceted neuroprotective profile in various preclinical models. Its ability to cross the blood-brain barrier and modulate key cellular pathways involved in neuronal survival and death positions it as a molecule of high interest for neuropharmacological research. This document serves as a technical resource, consolidating the evidence for clenbuterol's neuroprotective potential and providing a foundational guide for researchers in the field.

Mechanisms of Neuroprotection

The neuroprotective effects of clenbuterol are primarily attributed to its agonistic activity at β2-adrenergic receptors, which are expressed on both neurons and glial cells in the central nervous system.[1][2] Activation of these receptors initiates a cascade of intracellular events that collectively counter pathological processes in the brain.

Anti-Inflammatory Effects

A hallmark of many neurological disorders is a persistent and damaging neuroinflammatory response. Clenbuterol has been shown to exert potent anti-inflammatory effects.[3][4] It can suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4][5] This is achieved, in part, through the modulation of key inflammatory signaling pathways like NF-κB.[5] By reducing neuroinflammation, clenbuterol helps to create a more favorable environment for neuronal survival and function.

Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical contributor to neuronal loss in both acute and chronic neurological conditions. Clenbuterol has demonstrated the ability to inhibit apoptotic pathways.[3][4] Studies have shown that it can reduce the activation of key executioner caspases, such as caspase-3, and decrease the number of TUNEL-positive cells, a marker of apoptotic DNA fragmentation.[3][4] This anti-apoptotic action is a crucial component of its neuroprotective profile.

Induction of Neurotrophic Factors

Neurotrophic factors are essential for the growth, survival, and differentiation of neurons. Clenbuterol has been shown to increase the expression of several key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[1][3] The upregulation of these factors provides vital support to stressed and damaged neurons, promoting their survival and potentially fostering repair processes.[1]

Core Signaling Pathways

The binding of clenbuterol to the β2-adrenergic receptor triggers a canonical G-protein coupled receptor (GPCR) signaling cascade. This pathway is central to its observed neuroprotective effects.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of clenbuterol.

Table 1: Effects of Clenbuterol on Neuroinflammation and Apoptosis

| Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Kainic Acid-induced Excitotoxicity (Rat) | 0.5 mg/kg, i.p., 1h prior to insult | Hippocampal IL-1β mRNA | Reduced Expression | [3] |

| Kainic Acid-induced Excitotoxicity (Rat) | 0.5 mg/kg, i.p., 1h prior to insult | Hippocampal IFN-γ mRNA | Reduced Expression | [3] |

| Kainic Acid-induced Excitotoxicity (Rat) | 0.5 mg/kg, i.p., 1h prior to insult | Hippocampal Caspase-3 Activity | Ameliorated Increase | [3] |

| IL-1β-induced Brain Injury (Rat) | 0.5 mg/kg, i.p., 1h prior to insult | Striatal TNF-α mRNA | Attenuated Increase | [4] |

| IL-1β-induced Brain Injury (Rat) | 0.5 mg/kg, i.p., 1h prior to insult | Striatal TUNEL+ Cells | Attenuated Increase | [4] |

Table 2: Effects of Clenbuterol on Neurotrophic Factor Expression and Neuronal Survival

| Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Kainic Acid-induced Excitotoxicity (Rat) | 0.5 mg/kg, i.p., 1h prior to insult | Hippocampal BDNF mRNA | Increased Expression | [3] |

| Kainic Acid-induced Excitotoxicity (Rat) | 0.5 mg/kg, i.p., 1h prior to insult | Hippocampal NGF mRNA | Increased Expression | [3] |

| Glutamate-induced Excitotoxicity (in vitro) | 1-100 µM | NGF Content in Medium | Significantly Enhanced | [1] |

| Transient Forebrain Ischemia (Rat) | 4 x 1 mg/kg, i.p. | Number of Viable Neurons in CA1 | Increased | [1] |

| Middle Cerebral Artery Occlusion (Mouse) | 0.3 and 1 mg/kg, i.p. | Infarct Area | Significantly Reduced | [1] |

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for key experiments cited in this guide.

In Vivo Model: Kainic Acid-Induced Excitotoxicity

This model mimics the neuronal damage caused by excessive glutamate receptor activation.

-

Animals: Male Wistar rats (250-300g) are typically used.

-

Drug Administration: Clenbuterol (0.5 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection one hour prior to the administration of kainic acid.[3]

-

Induction of Excitotoxicity: Kainic acid (10 mg/kg) is administered systemically (i.p. or s.c.).[3]

-

Behavioral Assessment: Seizure activity is monitored and scored using a standardized scale (e.g., Racine scale) for a defined period post-injection.[3]

-

Tissue Collection and Analysis: 24 hours post-insult, animals are euthanized, and brain tissue (specifically the hippocampus) is collected for analysis.[3]

In Vitro Model: Glutamate-Induced Excitotoxicity in Hippocampal Cultures

This model allows for the direct assessment of neuroprotective effects on cultured neurons.

-

Cell Culture: Mixed neuronal/glial hippocampal cultures are prepared from embryonic rat brains.

-

Treatment: Cultures are exposed to varying concentrations of clenbuterol (e.g., 1 to 100 µM) for a specified period.[1]

-

Induction of Excitotoxicity: Neuronal injury is induced by exposing the cultures to a high concentration of L-glutamate (e.g., 1 mM) for 1 hour in a serum-free medium.[1]

-

Assessment of Neuroprotection: Neuronal viability is assessed 18-24 hours after the glutamate insult, typically using methods like lactate dehydrogenase (LDH) assay or fluorescent live/dead cell staining.

-

Measurement of Neurotrophic Factors: The concentration of NGF in the culture medium is quantified using a two-site ELISA.[1]

Discussion and Future Directions

The evidence presented in this guide strongly supports the neuroprotective potential of clenbuterol hydrochloride. Its ability to concurrently target neuroinflammation, apoptosis, and neurotrophic factor signaling makes it an attractive candidate for further research. However, it is important to note some conflicting findings, particularly in stroke models where the timing of administration appears critical and, in some cases, may even be detrimental.[6][7]

Future research should focus on:

-

Dose-response and therapeutic window optimization: Defining the optimal dosing and timing of clenbuterol administration for different neurological conditions is crucial.

-

Chronic disease models: Most studies to date have focused on acute injury models. Investigating the efficacy of clenbuterol in chronic neurodegenerative models, such as those for Parkinson's and Alzheimer's disease, is a critical next step.[8][9][10]

-

Combination therapies: Exploring the synergistic effects of clenbuterol with other neuroprotective agents could lead to more effective treatment strategies.[11][12]

-

Translational studies: Ultimately, well-designed clinical trials are needed to determine the safety and efficacy of clenbuterol in human patients with neurological disorders.

Conclusion

Clenbuterol hydrochloride exhibits a robust and multifaceted neuroprotective profile in a range of preclinical models. Its mechanisms of action, centered on the activation of β2-adrenergic receptors, offer a promising therapeutic avenue for mitigating neuronal damage. This technical guide provides a comprehensive overview of the current research, offering valuable data and protocols to guide future investigations into the therapeutic potential of this compelling compound. The continued exploration of clenbuterol and other β2-adrenergic agonists is warranted and holds the potential to yield novel treatments for a variety of debilitating neurological conditions.

References

- 1. Clenbuterol protects mouse cerebral cortex and rat hippocampus from ischemic damage and attenuates glutamate neurotoxicity in cultured hippocampal neurons by induction of NGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β2 adrenergic agonist, clenbuterol, enhances working memory performance in aging animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The β2-adrenoceptor agonist clenbuterol elicits neuroprotective, anti-inflammatory and neurotrophic actions in the kainic acid model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The β2-adrenoceptor agonist clenbuterol reduces the neuroinflammatory response, neutrophil infiltration and apoptosis following intra-striatal IL-1β administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Clenbuterol, a Selective β2-Adrenergic Receptor Agonist, Inhibits or Limits Post-Stroke Pneumonia, but Increases Infarct Volume in MCAO Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta2-Adrenoreceptor Agonist Clenbuterol Produces Transient Decreases in Alpha-Synuclein mRNA but No Long-term Reduction in Protein | Parkinson's Disease [michaeljfox.org]

- 9. Testing the Ability of Clenbuterol to Prevent or Modify the Course of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 10. Beta 2-adrenergic receptor activation enhances neurogenesis in Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Combination therapy in ischemic stroke: synergistic neuroprotective effects of memantine and clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Studying the Effects of Clenbuterol Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clenbuterol hydrochloride is a potent β2-adrenergic receptor agonist known for its effects on muscle and adipose tissue.[1][2] In research and drug development, in vitro cell culture models are invaluable for elucidating the molecular mechanisms underlying Clenbuterol's effects, including muscle hypertrophy and cell cycle regulation.[3][4] These application notes provide detailed protocols for studying the impact of Clenbuterol hydrochloride on cultured cells, with a focus on murine C2C12 myoblasts, a commonly used cell line for skeletal muscle research.[3][5][6]

Key Signaling Pathways of Clenbuterol

Clenbuterol primarily exerts its effects by binding to and activating β2-adrenergic receptors (β2-AR).[7][] This activation triggers a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][9] PKA can then phosphorylate various downstream targets, including the cAMP-responsive element-binding protein (CREB), which modulates gene expression.[1]